
1-Carbaoxytocin, 1-butanoic acid- (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Carbaoxytocin, 1-butanoic acid- (9CI) is a synthetic analogue of oxytocin, a hormone that plays a crucial role in childbirth and lactation. This compound is designed to mimic the effects of oxytocin, particularly in inducing uterine contractions. It is commonly used in medical settings to control postpartum hemorrhage and to manage uterine atony .
Preparation Methods
The synthesis of 1-Carbaoxytocin, 1-butanoic acid- (9CI) involves several steps, starting with the protection of functional groups, followed by peptide bond formation, and finally, deprotection and purification. The industrial production of this compound typically involves solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of the peptide chain. The reaction conditions often include the use of coupling reagents such as HBTU or DIC, and the process is carried out under an inert atmosphere to prevent oxidation .
Chemical Reactions Analysis
1-Carbaoxytocin, 1-butanoic acid- (9CI) undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the sulfur atom in the peptide chain, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be used to convert disulfide bonds to thiols.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the amide bonds. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT).
Scientific Research Applications
1-Carbaoxytocin, 1-butanoic acid- (9CI) has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.
Biology: Researchers use this compound to investigate the role of oxytocin in various physiological processes, including social bonding and stress response.
Medicine: It is employed in clinical studies to evaluate its efficacy in preventing postpartum hemorrhage and managing uterine atony.
Mechanism of Action
1-Carbaoxytocin, 1-butanoic acid- (9CI) exerts its effects by binding to oxytocin receptors present on the smooth musculature of the uterus. This binding results in rhythmic contractions of the uterus, increased frequency of existing contractions, and increased uterine tone. The oxytocin receptor content of the uterus increases during pregnancy, reaching a peak at the time of delivery .
Comparison with Similar Compounds
1-Carbaoxytocin, 1-butanoic acid- (9CI) is similar to other oxytocin analogues such as carbetocin and desamino-oxytocin. it is unique in its structural modifications, which enhance its stability and reduce its susceptibility to enzymatic degradation. Similar compounds include:
Carbetocin: Another oxytocin analogue used to control postpartum hemorrhage.
Desamino-oxytocin: A modified form of oxytocin with increased resistance to enzymatic degradation.
Properties
CAS No. |
20576-70-9 |
|---|---|
Molecular Formula |
C44H67N11O12S |
Molecular Weight |
974.1 g/mol |
IUPAC Name |
N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[6-(2-amino-2-oxoethyl)-9-(3-amino-3-oxopropyl)-12-butan-2-yl-15-[(4-hydroxyphenyl)methyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacycloicosane-3-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C44H67N11O12S/c1-5-24(4)37-43(66)50-27(14-15-33(45)57)39(62)51-30(20-34(46)58)40(63)53-31(22-68-17-7-9-36(60)49-29(41(64)54-37)19-25-10-12-26(56)13-11-25)44(67)55-16-6-8-32(55)42(65)52-28(18-23(2)3)38(61)48-21-35(47)59/h10-13,23-24,27-32,37,56H,5-9,14-22H2,1-4H3,(H2,45,57)(H2,46,58)(H2,47,59)(H,48,61)(H,49,60)(H,50,66)(H,51,62)(H,52,65)(H,53,63)(H,54,64) |
InChI Key |
UBZUWPDBCILNBN-QWBGDHHCSA-N |
SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSCCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSCCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Oxytocin, deamino-1-carba-; Deamino-1-carbaoxytocin. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


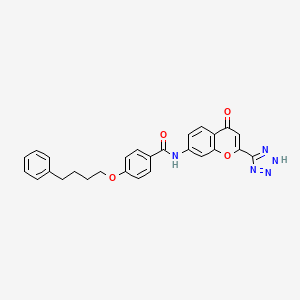
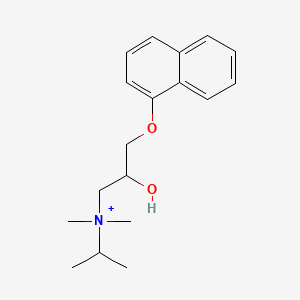
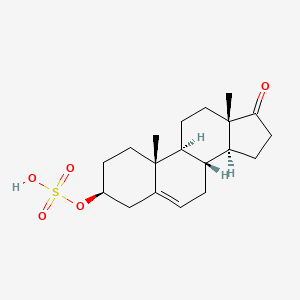
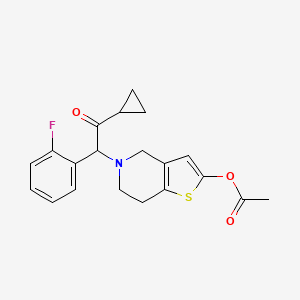
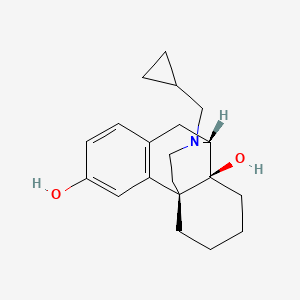
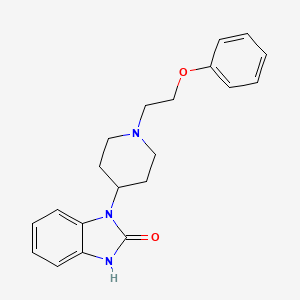
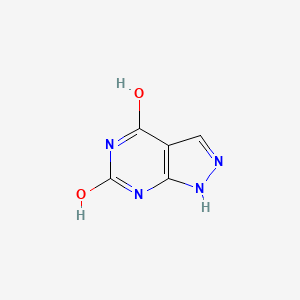
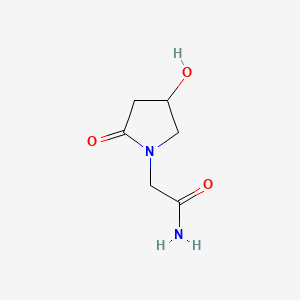
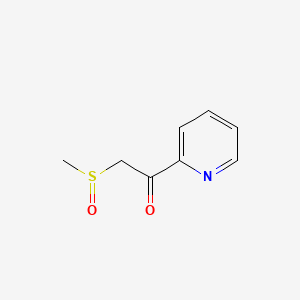
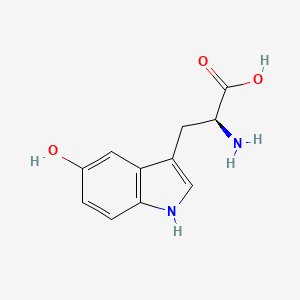
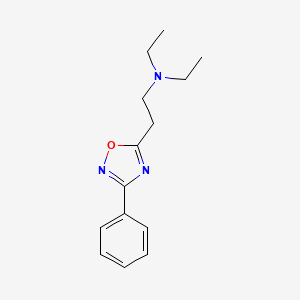
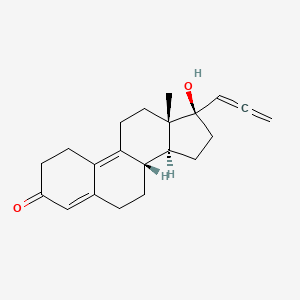
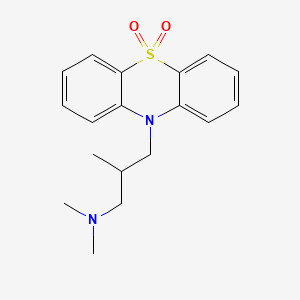
![3-[(1-methyl-3-indolyl)methylidene]-2-oxo-1H-indole-5-sulfonamide](/img/structure/B1678070.png)
